二异丙氧基钛双(四甲基庚烷二酮酸酯)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

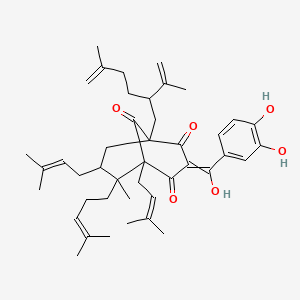

The synthesis of titanium complexes, including those similar to titanium diisopropoxide bis(tetramethylheptanedionate), involves the reaction of titanium tetraisopropoxide with various ligands to form complexes with different coordination environments. Studies have explored the synthesis of titanium(IV) complexes by reacting titanium tetra(isopropoxide) with amine bis(phenolate) ligands and other sterically demanding aryloxo-based ligands, leading to the formation of complexes with significant steric effects and unique coordination chemistries (Tshuva, Goldberg, Kol, & Goldschmidt, 2001); (Panda, Kaur, Reddy, Shaikh, Butcher, Gupta, & Ghosh, 2010).

Molecular Structure Analysis

The molecular structure of titanium complexes can be deeply influenced by the ligands involved. For instance, coordination chemistry research has shown how the steric and electronic properties of ligands affect the structure of titanium complexes. Ligands with varying steric bulk can lead to different complex geometries, from octahedral to pentacoordinate structures, affecting the molecular structure and potential applications of these complexes (Tshuva et al., 2001).

Chemical Reactions and Properties

Titanium diisopropoxide bis(tetramethylheptanedionate) and related titanium complexes undergo a variety of chemical reactions, including polymerization processes and hydroamination, showcasing their chemical versatility. For example, titanium isopropoxide complexes have been used as precatalysts for ethylene polymerization, producing high molecular weight polyethylene polymers (Panda et al., 2010).

科学研究应用

二异丙氧基钛双(四甲基庚烷二酮酸酯)在较高的温度下在硅表面分解,在硅上形成硅酸钛,在铂上形成氧化钛(Cho、Heo、Kim 和 Moon,2006).

该化合物用作金属有机化学气相沉积中钛的前体,用于生产含钛薄膜。分解研究表明在基底表面形成氧化钛(Cho、Cho、Heo、Kim 和 Moon,2006).

作为聚合物太阳能电池中的阴极缓冲层,它降低了活性层和电极之间的界面电阻,提高了功率转换效率(Tan、Yang、Zhou、Wang 和 Li,2007).

钛(IV)配合物与胺双(酚盐)配体的配位化学显示形成八面体双(异丙氧基)配合物,影响配合物的类型和结构(Tshuva、Goldberg、Kol 和 Goldschmidt,2001).

它在超临界二氧化碳中的溶解度影响超临界流沉积过程中 TiO2 薄膜的沉积速率(Uchida、Sekino、Hayakawa 和 Koda,2012).

通过溶胶-凝胶法合成的 N、S 取代的钛 (IV) (二异丙氧基)双 (2,4-戊二酮酸酯) 前体在近可见光下显示出光催化活性(Ksibi、Rossignol、Tatibouët 和 Trapalis,2008).

它用作钙钛矿太阳能电池中的电子传输层,以增强电荷提取并抑制电荷复合,从而提高器件性能(Li、Wang、Xu、Yao、Zhang、Zhang、Xiao、Dai、Li 和 Tan,2015).

安全和危害

Titanium diisopropoxide bis(tetramethylheptanedionate) may cause immediate or delayed severe eye irritation and may cause corneal ulceration . It may produce irritation or contact dermatitis . The material generates isopropanol on contact with water or moisture in skin, eyes, and mucous membranes and has an irritating, dehydrating effect on overexposed tissue .

作用机制

Target of Action

Titanium Diisopropoxide Bis(tetramethylheptanedionate) is a complex organometallic compound that is primarily used as a precursor for the deposition of titanium-containing films

Mode of Action

This compound is a Lewis acid catalyst , meaning it can accept a pair of electrons from a Lewis base in a chemical reaction. This property allows it to participate in various chemical reactions, particularly in the formation of titanium-containing films .

Biochemical Pathways

Its primary use is in the formation of titanium-containing films through chemical reactions .

Result of Action

The primary result of the action of Titanium Diisopropoxide Bis(tetramethylheptanedionate) is the formation of titanium-containing films. These films are used in various applications, including the production of electronic devices .

Action Environment

The action of Titanium Diisopropoxide Bis(tetramethylheptanedionate) is influenced by various environmental factors. For instance, it is sensitive to moisture , which can affect its stability and efficacy in reactions. Therefore, it is typically stored and used under controlled conditions to prevent exposure to moisture .

属性

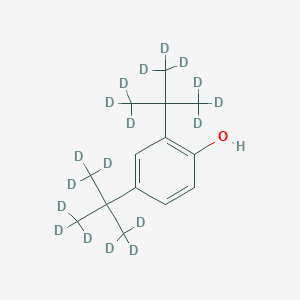

IUPAC Name |

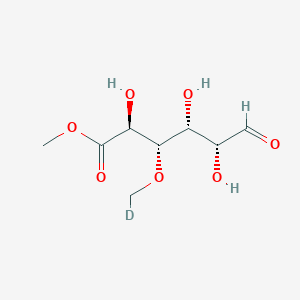

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;titanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.2C3H8O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUATZXZNIJLPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O6Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144665-26-9 |

Source

|

| Record name | Titanium(4+) 2-propanolate (3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)